molecular formula C19H16ClFN2O2 B1443061 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone CAS No. 477860-56-3

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone

Cat. No. B1443061
M. Wt: 358.8 g/mol
InChI Key: SAOUWCZCRUSYNZ-UHFFFAOYSA-N
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Description

The compound “3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups. It has a pyridinone ring, which is a type of heterocyclic compound . The presence of the fluorobenzyl group suggests that this compound may have interesting chemical and physical properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Fluoropyridines, for example, are known to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Scientific Research Applications

Pharmacological Effects and Mechanisms

Research on similar compounds has shown a range of pharmacological effects that may have implications for understanding the applications of "3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone". For instance, the compound elfazepam and 9-aza-cannabinol were studied for their effects on feed intake and acid secretion in sheep, indicating a potential role in regulating gastric functions and possibly appetite (G. V. D. Broek et al., 1979)[https://consensus.app/papers/feeding-depression-abomasal-secretion-sheep-elicited-broek/8c3a242bdfad5cdeae92ad078f0a9cdb/?utm_source=chatgpt].

Imaging and Diagnostic Applications

Another area of research involves the use of similar compounds in imaging and diagnostics. For example, a study on 4‐(2′‐methoxyphenyl)‐1‐[2′‐[N‐(2″‐pyridinyl)‐p‐[18F]fluorobenzamido]ethyl]‐piperazine (p‐[18F]MPPF) explored its in vivo behavior for serotonin 5‐HT1A receptor imaging, which could have implications for diagnosing and understanding various neurological conditions (A. Plenevaux et al., 2000)[https://consensus.app/papers/tissue-distribution-autoradiography-metabolism-plenevaux/893d59d288d455eabd4798e941da79b1/?utm_source=chatgpt].

Radiopharmaceutical Development

Compounds with similar structures have also been evaluated for their potential as radiopharmaceuticals. For instance, studies on tris(N-substituted-3-hydroxy-2-methyl-4-pyridinonato)technetium(IV) cations have shown high kidney uptake and retention in animal models, suggesting potential applications in renal imaging (D. Edwards et al., 1993)[https://consensus.app/papers/99mtc-radiopharmaceuticals-imaging-edwards/542d3868b8bd59deaf9a7932129c6598/?utm_source=chatgpt].

Therapeutic Applications

Research has also explored the therapeutic potential of similar compounds. For example, a study on 2-ethyl-3-hydroxy-6-phenylthio-4-(1H)-pyridinone showed protective effects against acute liver injury in animal models, indicating potential therapeutic applications (Pu Han-lin, 2001)[https://consensus.app/papers/effects-2ethyl3hydroxy6phenylthio41hpyridinone-hanlin/315c5abd55145e3a92fe1d76a919b51f/?utm_source=chatgpt].

Future Directions

The future research directions involving this compound could be vast, depending on its properties and potential applications. It could be of interest in various fields, including medicine, agriculture, and materials science .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(2-pyridin-2-ylethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2/c20-16-5-3-6-17(21)14(16)12-15-18(24)8-11-23(19(15)25)10-7-13-4-1-2-9-22-13/h1-6,8-9,11,24H,7,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOUWCZCRUSYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone
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3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone
Reactant of Route 3
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone
Reactant of Route 4
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3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone
Reactant of Route 5
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone
Reactant of Route 6
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone

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